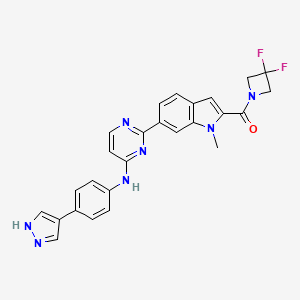![molecular formula C8H14N3O7P B12379310 [(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a building block for DNA and RNA, playing a crucial role in the biosynthesis of nucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The furanose (5-carbon) sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate. The subsequent reactions attach the amino imidazole portion of the molecule, beginning when ribose 5-phosphate is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate. This reaction is catalyzed by ribose-phosphate diphosphokinase .
Industrial Production Methods
化学反应分析
Types of Reactions
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.
Biology: It plays a role in the biosynthesis of DNA and RNA.
Medicine: It is studied for its potential therapeutic applications, including its role in nucleotide metabolism and potential use in treating metabolic disorders.
Industry: It is used in the production of nucleotide-based products
作用机制
The compound exerts its effects by participating in the biosynthesis of purine nucleotides. It acts as an intermediate in the formation of inosine monophosphate, which is further converted into adenine and guanine nucleotides. The molecular targets include enzymes involved in nucleotide biosynthesis, such as ribose-phosphate diphosphokinase and amidophosphoribosyltransferase .
相似化合物的比较
Similar Compounds
5-Aminoimidazole ribotide: Another intermediate in purine nucleotide biosynthesis.
AICA ribonucleotide: An analog of adenosine monophosphate that stimulates AMP-dependent protein kinase activity.
Uniqueness
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in multiple biochemical pathways. Its structure allows it to participate in various reactions, making it a versatile intermediate in nucleotide metabolism .
属性
分子式 |
C8H14N3O7P |
|---|---|
分子量 |
295.19 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6?,7+,8-/m1/s1 |
InChI 键 |
PDACUKOKVHBVHJ-PDVZPSIWSA-N |
手性 SMILES |
C1=C(N(C=N1)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


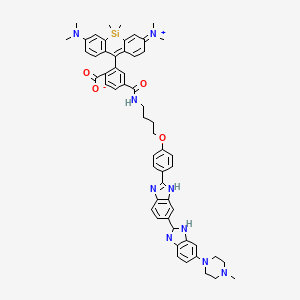
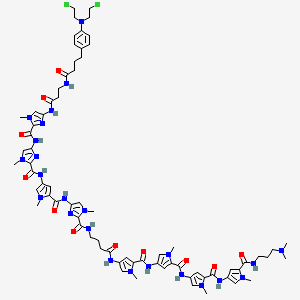


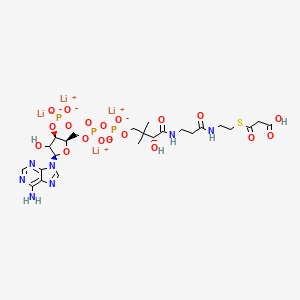
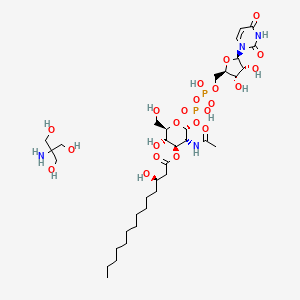

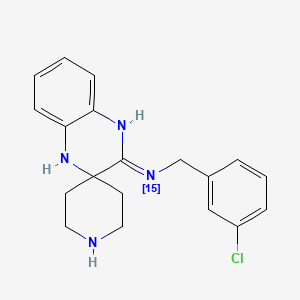
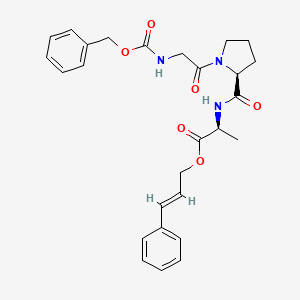
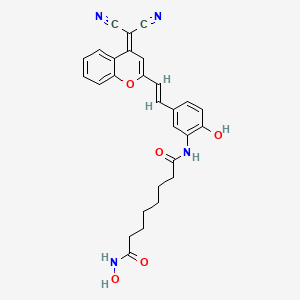
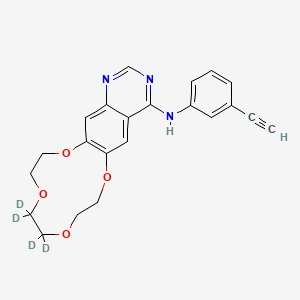
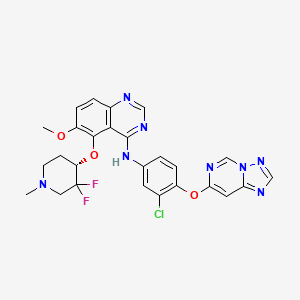
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
